N'-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide
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Overview
Description
N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol It is known for its unique structure, which includes an imidazole ring substituted with a hydroxy group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide exerts its effects involves its interaction with molecular targets and pathways. The compound’s hydroxy and carboximidamide groups play a crucial role in its reactivity and binding to specific enzymes or receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N’-Hydroxy-1-methyl-1H-imidazole-5-carboximidamide: Similar structure but with a different position of the carboximidamide group.
1-Hydroxy-1H-imidazole: Lacks the methyl and carboximidamide groups, making it less complex.
Uniqueness
N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
Biological Activity
N'-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide is a compound of significant interest in biological research due to its potential therapeutic applications and its interactions with various biomolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
This compound is characterized by the presence of hydroxy and carboximidamide functional groups, which are crucial for its biological activity. The imidazole ring structure allows for various chemical reactions, including oxidation and substitution, which can influence its reactivity and binding to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, thereby affecting cellular functions.
- Modulation of Signaling Pathways : It can influence signaling pathways related to cell growth, apoptosis, and inflammation .
The hydroxy and carboximidamide groups enhance the compound's ability to bind to enzymes or receptors, leading to diverse biological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies utilizing colony-forming assays demonstrated that it could reduce the viability of tumor cells by inducing apoptosis and inhibiting cell proliferation . The following table summarizes key findings from relevant studies:
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and S. aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
Case Study 2: Cancer Cell Line Testing
In another study, the compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). It was found to induce apoptosis through the activation of caspase pathways, leading to a decrease in cell viability by approximately 70% at higher concentrations (100 µM) after 48 hours .
Properties
IUPAC Name |
N'-hydroxy-1-methylimidazole-2-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-2-7-5(9)4(6)8-10/h2-3,10H,1H3,(H2,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPLWHURMWIDSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.